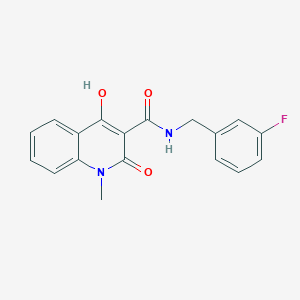
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide, also known as C16, is a compound that has shown potential as a therapeutic agent in the treatment of various diseases.
作用机制
The mechanism of action of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. This compound has also been shown to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been shown to increase the expression of antioxidant enzymes and decrease the production of reactive oxygen species.
实验室实验的优点和局限性
One advantage of using 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its high purity and yield. This compound has also been shown to have low toxicity in vitro and in vivo. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic effects in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of this compound analogs with improved pharmacological properties may enhance its therapeutic potential.
合成方法
The synthesis of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 3-methyl-1-butanol, phenyl isocyanate, and 2-hydroxy-1,4-naphthoquinone under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain this compound. This method has been reported to yield high purity and yield of this compound.
科学研究应用
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to decrease the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and improve cognitive function.
属性
IUPAC Name |
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)12-13-23-17-11-7-6-10-16(17)19(24)18(21(23)26)20(25)22-15-8-4-3-5-9-15/h3-11,14,24H,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZHOYVTFLLXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)





